molecular formula C19H12BiCl4F3 B14216607 Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- CAS No. 823213-33-8

Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-

Cat. No.: B14216607
CAS No.: 823213-33-8
M. Wt: 648.1 g/mol
InChI Key: OBODHLOLYYVVMY-UHFFFAOYSA-L
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Description

Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- is a complex organobismuth compound with the molecular formula C₁₉H₁₂BiCl₄F₃ This compound is notable for its unique structure, which includes bismuth coordinated with chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 4-(trifluoromethyl)phenyl reagents. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the bismuth center. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often facilitated by the use of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state bismuth species.

    Substitution: Ligand exchange reactions can replace the chlorophenyl or trifluoromethylphenyl groups with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using reagents like phosphines or amines under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(I) species. Substitution reactions result in new organobismuth compounds with different ligands.

Mechanism of Action

The mechanism by which Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- exerts its effects involves its ability to coordinate with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. This binding can perturb biological pathways, leading to antimicrobial or anticancer effects . In catalytic applications, the compound’s bismuth center acts as a Lewis acid, facilitating various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

CAS No.

823213-33-8

Molecular Formula

C19H12BiCl4F3

Molecular Weight

648.1 g/mol

IUPAC Name

dichloro-bis(4-chlorophenyl)-[4-(trifluoromethyl)phenyl]bismuth

InChI

InChI=1S/C7H4F3.2C6H4Cl.Bi.2ClH/c8-7(9,10)6-4-2-1-3-5-6;2*7-6-4-2-1-3-5-6;;;/h2-5H;2*2-5H;;2*1H/q;;;+2;;/p-2

InChI Key

OBODHLOLYYVVMY-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)[Bi](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)(Cl)Cl

Origin of Product

United States

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